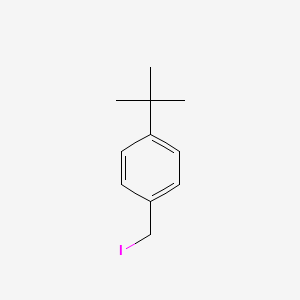
4-t-Butylbenzyliodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-t-Butylbenzyliodide is an organic compound characterized by the presence of a tert-butyl group attached to a benzyl iodide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-t-Butylbenzyliodide typically involves the iodination of 4-t-Butylbenzyl alcohol or 4-t-Butylbenzyl chloride. One common method is the reaction of 4-t-Butylbenzyl chloride with sodium iodide in the presence of acetone, which facilitates the substitution of the chloride ion with an iodide ion.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of microwave reactors has been reported to enhance the efficiency of such reactions .
Chemical Reactions Analysis
Types of Reactions: 4-t-Butylbenzyliodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of this compound can yield 4-t-Butylbenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Various substituted benzyl derivatives.
Oxidation: 4-t-Butylbenzaldehyde or 4-t-Butylbenzoic acid.
Reduction: 4-t-Butylbenzyl alcohol.
Scientific Research Applications
4-t-Butylbenzyliodide is utilized in several scientific research applications, including:
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-t-Butylbenzyliodide in chemical reactions involves the formation of a reactive benzyl cation intermediate. This intermediate can undergo various transformations depending on the reaction conditions and reagents used. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
- 4-t-Butylbenzyl chloride
- 4-t-Butylbenzyl bromide
- 4-t-Butylbenzyl alcohol
Comparison: 4-t-Butylbenzyliodide is unique due to the presence of the iodide ion, which is a better leaving group compared to chloride and bromide. This makes it more reactive in nucleophilic substitution reactions. Additionally, the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and selectivity in various chemical transformations.
Properties
Molecular Formula |
C11H15I |
|---|---|
Molecular Weight |
274.14 g/mol |
IUPAC Name |
1-tert-butyl-4-(iodomethyl)benzene |
InChI |
InChI=1S/C11H15I/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7H,8H2,1-3H3 |
InChI Key |
LCMNEJVNTAHRTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


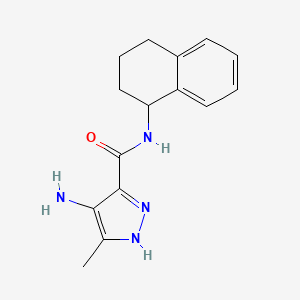
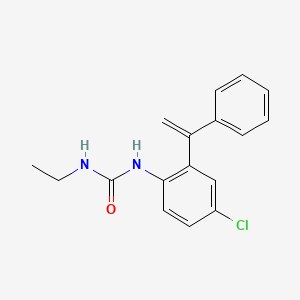
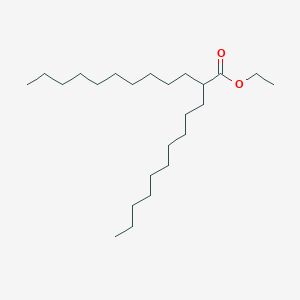
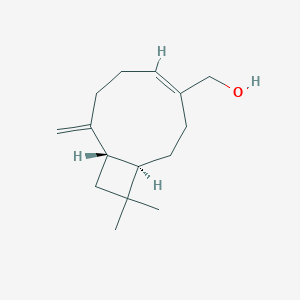
![2-[(Ethoxyhydroxyphosphinyl)oxy]-N,N,N-trimethylethanaminium Inner Salt](/img/structure/B13858214.png)
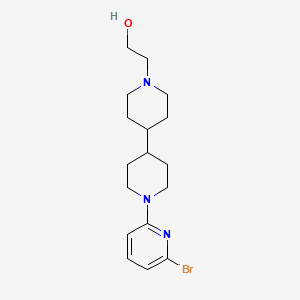
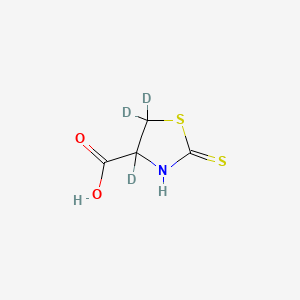
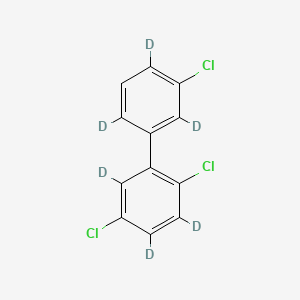
![N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13858227.png)
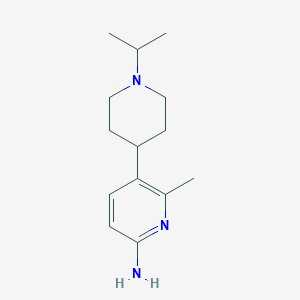

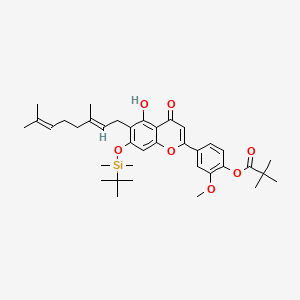

![8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13858249.png)
